molecular formula C11H12N2O2 B14325597 4,4-dimethyl-5-phenyl-4H-imidazole 1,3-dioxide CAS No. 104406-69-1

4,4-dimethyl-5-phenyl-4H-imidazole 1,3-dioxide

Cat. No.: B14325597
CAS No.: 104406-69-1
M. Wt: 204.22 g/mol
InChI Key: XYTORJWQWSFNKJ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-5-phenyl-4H-imidazole 1,3-dioxide is a heterocyclic compound featuring an imidazole ring substituted with dimethyl and phenyl groups. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-5-phenyl-4H-imidazole 1,3-dioxide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-5-phenyl-4H-imidazole 1,3-dioxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4,4-dimethyl-5-phenyl-4H-imidazole 1,3-dioxide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4,4-Dimethyl-5-phenyl-4H-imidazole 1,3-dioxide stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields .

Properties

CAS No.

104406-69-1

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4,4-dimethyl-1,3-dioxido-5-phenylimidazole-1,3-diium

InChI

InChI=1S/C11H12N2O2/c1-11(2)10(12(14)8-13(11)15)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

XYTORJWQWSFNKJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=[N+](C=[N+]1[O-])[O-])C2=CC=CC=C2)C

Origin of Product

United States

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